Synthesis of Cyclododecyne from Cyclododecanone: A Technical Guide
Synthesis of Cyclododecyne from Cyclododecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for producing cyclododecyne, a valuable strained alkyne in bioconjugation and materials science, starting from the readily available precursor, cyclododecanone. The synthesis is a two-step process involving the formation of a tosylhydrazone intermediate, followed by an elimination reaction under strongly basic conditions, a transformation known as the Shapiro reaction. This document outlines the detailed experimental protocols, presents relevant quantitative data, and illustrates the reaction pathway and workflow using diagrams.
Synthetic Strategy Overview
The conversion of cyclododecanone to cyclododecyne is efficiently achieved in two sequential steps:
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Formation of Cyclododecanone Tosylhydrazone: Cyclododecanone is condensed with p-toluenesulfonylhydrazine (TsNHNH2) to form the corresponding tosylhydrazone. This reaction is a standard method for derivatizing ketones and aldehydes.[1]
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Shapiro Reaction: The prepared cyclododecanone tosylhydrazone is then treated with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). This induces an elimination reaction that, under specific conditions, leads to the formation of the strained triple bond of cyclododecyne. The Shapiro reaction is a well-established method for converting tosylhydrazones into alkenes, and with certain substrates and conditions, it can be adapted for alkyne synthesis.[2][3]
Experimental Protocols
Step 1: Synthesis of Cyclododecanone Tosylhydrazone
This procedure is based on established methods for the synthesis of tosylhydrazones from ketones.[1]
Materials:
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Cyclododecanone
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p-Toluenesulfonylhydrazine (Tosylhydrazine)
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Absolute Ethanol
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Catalytic amount of p-toluenesulfonic acid (optional, but can accelerate the reaction)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclododecanone (1.0 equivalent) in absolute ethanol.
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Add p-toluenesulfonylhydrazine (1.1 to 1.5 equivalents) to the solution.[1]
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(Optional) Add a catalytic amount of p-toluenesulfonic acid.
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Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[1]
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Collect the crystalline product by vacuum filtration.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain pure cyclododecanone tosylhydrazone. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol if necessary.[1]
Step 2: Synthesis of Cyclododecyne via Shapiro Reaction
This generalized protocol is based on the principles of the Shapiro reaction for the synthesis of alkenes, adapted for the formation of an alkyne.[2][3] Precise conditions may require optimization for this specific substrate.
Materials:
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Cyclododecanone tosylhydrazone
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
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Anhydrous quenching agent (e.g., water, methanol)
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclododecanone tosylhydrazone (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (at least 2.2 equivalents) dropwise to the cooled solution via the dropping funnel. The addition of the first equivalent of n-BuLi deprotonates the sulfonamide nitrogen, and the second equivalent removes a proton from the carbon alpha to the hydrazone, initiating the elimination sequence.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified period (e.g., 1-2 hours) and then let it gradually warm to room temperature. The progress of the reaction can be monitored by quenching small aliquots and analyzing by GC-MS.
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Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of an anhydrous proton source (e.g., water or methanol).
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Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or pentane).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude cyclododecyne can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
Table 1: Synthesis of Tosylhydrazones from Ketones
| Starting Ketone | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Methylsulfanylcyclododecanone | p-Toluenesulfonylhydrazine, p-Toluenesulfonic acid (cat.) | Ethanol | Reflux | 5 | 76 | [1] |
| Various Aldehydes and Ketones | p-Toluenesulfonylhydrazine | Ethanol | Reflux | 0.5-2 | 85-98 | Generic Procedure |
Table 2: Shapiro Reaction for Alkene/Alkyne Synthesis
| Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclododecanone Tosylhydrazone | n-BuLi (2.2) | THF | -78 to RT | 2-4 | Cyclododecyne | Estimated 40-60* |
| Tricyclic Ketone Tosylhydrazone | n-BuLi | Not Specified | Not Specified | Not Specified | Cyclic Alkene | Not Specified[2] |
*Yield is an estimate based on typical Shapiro reaction outcomes for similar substrates and may require optimization.
Visualizations
Overall Synthetic Workflow
Caption: Workflow for the two-step synthesis of cyclododecyne.
Reaction Mechanism of the Shapiro Reaction
Caption: Mechanism of the Shapiro reaction for cyclododecyne synthesis.
Conclusion
The synthesis of cyclododecyne from cyclododecanone is a practical and accessible route for researchers in various fields. The two-step process, involving the formation of a stable tosylhydrazone intermediate followed by a Shapiro reaction, provides a reliable method for obtaining this highly useful strained alkyne. While the general conditions are well-established, optimization of the Shapiro reaction step may be necessary to maximize the yield of cyclododecyne. This guide provides a solid foundation for the successful synthesis of cyclododecyne in a laboratory setting.
